molecular formula C25H23N3OS B2739408 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207005-17-1

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2739408
CAS No.: 1207005-17-1
M. Wt: 413.54
InChI Key: AMTDVROXYIIPRF-UHFFFAOYSA-N
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Description

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: Finally, the thioether-imidazole compound is reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Imidazoline derivative

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-phenyl)-5-p-tolyl-(1,3,4)oxadiazole
  • 5-(4-chloro-phenyl)-4-p-tolyl-4H-(1,2,4)triazole-3-thiol
  • 2-(alpha-bromobenzyl)-5-(p-tolyl)-1,3,4-oxadiazole

Uniqueness

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the thioether linkage allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c1-18-8-12-21(13-9-18)27-24(29)17-30-25-26-16-23(20-6-4-3-5-7-20)28(25)22-14-10-19(2)11-15-22/h3-16H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTDVROXYIIPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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